molecular formula C13H14O B2604372 Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one CAS No. 2445793-95-1

Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one

Cat. No.: B2604372
CAS No.: 2445793-95-1
M. Wt: 186.254
InChI Key: ZSMCJEFNTLMLEU-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a dihydronaphthalene moiety through a single spiro carbon

Scientific Research Applications

Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one has diverse applications in scientific research:

Future Directions

Spiro compounds continue to be a focus of research due to their unique properties and potential applications in various fields, including organic chemistry, biology, and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes with dihydronaphthalene derivatives under photochemical conditions . This reaction is often catalyzed by a polypyridyl iridium (III) catalyst and proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework.

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one often involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced photochemical setups can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane: Another spirocyclic compound with a smaller ring size.

    Spiro[3.3]heptane: Features a seven-membered ring fused to a cyclopropane.

    Spiro[4.4]nonane: Contains a nine-membered ring fused to a cyclobutane.

Uniqueness

Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one is unique due to its combination of a dihydronaphthalene moiety with a cyclobutane ring, providing a distinct three-dimensional structure that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials .

Properties

IUPAC Name

spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-11-8-10-4-1-2-5-12(10)13(9-11)6-3-7-13/h1-2,4-5H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMCJEFNTLMLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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